5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(Ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure that includes a pyrazole ring, an ethoxymethyl group, a propyl group, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethoxymethyl and propyl groups, and finally the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while hydrolysis will produce sulfonic acids.
Scientific Research Applications
5-(Ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furfural (EMF): A biofuel additive with similar ethoxymethyl functionality.
5-(Chloromethyl)furfural (CMF): Another derivative of furfural with a chloromethyl group.
5-Methylfurfural (5MF): A hydrophobic analog of furfural with a methyl group.
Uniqueness
5-(Ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of a pyrazole ring and a sulfonyl chloride group, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
5-(ethoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-5-12-8(7-15-4-2)9(6-11-12)16(10,13)14/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQHRGOGRISZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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